Ortho-Fluorine-Induced Conformational Restriction vs. Non-Ortho Analogs
The presence of an ortho-fluorine atom on the C3 phenyl ring of 3-(2-fluorophenyl)-5-phenyl-1H-pyrazole induces a measurable conformational restriction (the 'ortho effect') not seen in its meta- or para-fluorophenyl analogs [1]. This effect results in the destruction of coplanarity between the phenyl and pyrazole rings, altering the molecule's 3D shape and potential binding interactions.
| Evidence Dimension | Molecular Conformation (Coplanarity) |
|---|---|
| Target Compound Data | Non-coplanar conformation (2-fluorophenyl/pyrazole rings) |
| Comparator Or Baseline | 1-phenyl-5-substituted pyrazoles (non-ortho substitution) |
| Quantified Difference | Qualitative shift from coplanar to non-coplanar based on UV/fluorescence spectral analysis |
| Conditions | UV and fluorescence spectroscopy of 1-phenylpyrazole derivatives [1] |
Why This Matters
This unique conformational bias can be exploited to achieve target selectivity that is unattainable with more flexible or differently shaped analogs.
- [1] Grandberg II, Morozova LF, Kost AN. Researches on pyrazoles. Chemistry of Heterocyclic Compounds. 1967;3(2):165-171. DOI: 10.1007/BF00472704. View Source
